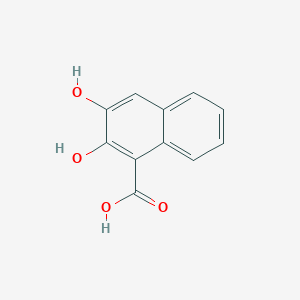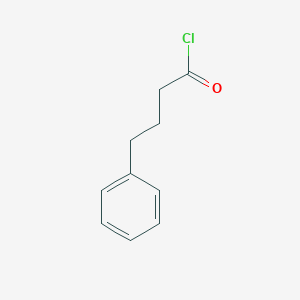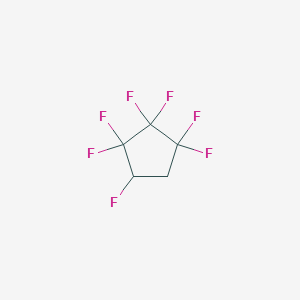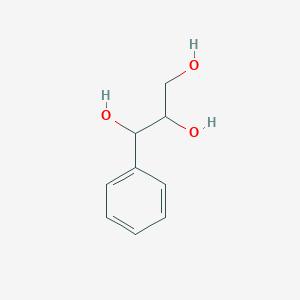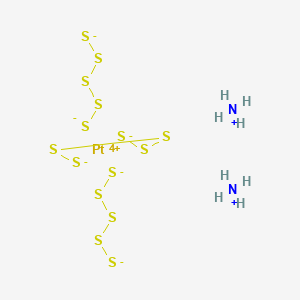
Ammonium platinum(4+) pentasulfane-1,5-diide (2/1/3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium platinum(4+) pentasulfane-1,5-diide (2/1/3) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a highly potent and selective inhibitor of various enzymes involved in the biosynthesis of cholesterol and other lipids.
Mécanisme D'action
The mechanism of action of Ammonium platinum(4+) pentasulfane-1,5-diide (2/1/3) involves the inhibition of various enzymes involved in the biosynthesis of cholesterol and other lipids. It specifically targets the enzyme HMG-CoA reductase, which is responsible for the synthesis of cholesterol in the liver. By inhibiting this enzyme, Ammonium platinum(4+) pentasulfane-1,5-diide (2/1/3) reduces the amount of cholesterol produced in the body, which can help to prevent the development of atherosclerosis and other related diseases.
Effets Biochimiques Et Physiologiques
Ammonium platinum(4+) pentasulfane-1,5-diide (2/1/3) has been shown to have several biochemical and physiological effects. It can reduce the levels of LDL cholesterol and triglycerides in the blood, which are major risk factors for the development of atherosclerosis. It can also increase the levels of HDL cholesterol, which is considered to be beneficial for cardiovascular health. In addition, Ammonium platinum(4+) pentasulfane-1,5-diide (2/1/3) has been shown to have anti-inflammatory and antioxidant properties, which can help to prevent the development of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using Ammonium platinum(4+) pentasulfane-1,5-diide (2/1/3) in lab experiments is its high potency and selectivity. It can specifically target the enzyme HMG-CoA reductase, which makes it a valuable tool for studying the biosynthesis of cholesterol and other lipids. However, one of the major limitations of using Ammonium platinum(4+) pentasulfane-1,5-diide (2/1/3) in lab experiments is its toxicity. It can be harmful to cells and tissues at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of Ammonium platinum(4+) pentasulfane-1,5-diide (2/1/3). One of the major areas of research is the development of more potent and selective inhibitors of HMG-CoA reductase. Another area of research is the use of Ammonium platinum(4+) pentasulfane-1,5-diide (2/1/3) in the treatment of various diseases such as cancer and Alzheimer's disease. In addition, there is also a need for further studies on the toxicity and safety of Ammonium platinum(4+) pentasulfane-1,5-diide (2/1/3) in humans.
Conclusion:
Ammonium platinum(4+) pentasulfane-1,5-diide (2/1/3) is a unique chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent in the treatment of various diseases. It has a complex synthesis method and a specific mechanism of action that involves the inhibition of various enzymes involved in the biosynthesis of cholesterol and other lipids. It has several biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. There are several future directions for the study of Ammonium platinum(4+) pentasulfane-1,5-diide (2/1/3), and further research is needed to fully understand its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of Ammonium platinum(4+) pentasulfane-1,5-diide (2/1/3) is a complex process that involves the reaction of ammonium tetrachloroplatinate(II) with pentasulfane-1,5-diide in the presence of a reducing agent. The resulting product is then purified using various techniques such as recrystallization and column chromatography.
Applications De Recherche Scientifique
Ammonium platinum(4+) pentasulfane-1,5-diide (2/1/3) has been extensively studied for its potential use as a therapeutic agent in the treatment of various diseases such as cancer, atherosclerosis, and Alzheimer's disease. It has also been shown to have antimicrobial and antifungal properties.
Propriétés
Numéro CAS |
17611-65-3 |
|---|---|
Nom du produit |
Ammonium platinum(4+) pentasulfane-1,5-diide (2/1/3) |
Formule moléculaire |
H8N2PtS15 |
Poids moléculaire |
712.2 g/mol |
InChI |
InChI=1S/2H3N.Pt.3H2S5/c;;;3*1-3-5-4-2/h2*1H3;;3*1-2H/q;;+4;;;/p-4 |
Clé InChI |
VGFSNEFOSRVZPY-UHFFFAOYSA-J |
SMILES |
[NH4+].[NH4+].[S-]SSS[S-].[S-]SSS[S-].[S-]SSS[S-].[Pt+4] |
SMILES canonique |
[NH4+].[NH4+].[S-]SSS[S-].[S-]SSS[S-].[S-]SSS[S-].[Pt+4] |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



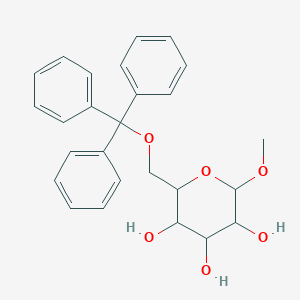

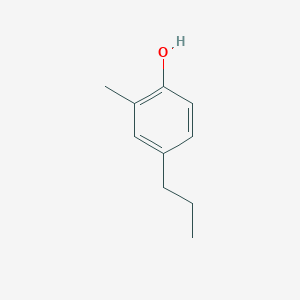
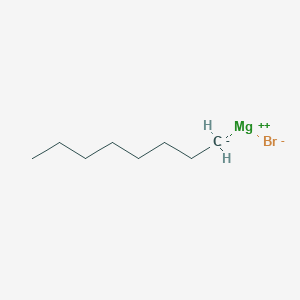

![N,N-dimethyl-1-(11-methylbenzo[b][1]benzazepin-5-yl)methanamine](/img/structure/B97819.png)
![Benzenesulfonic acid, 4-[(2,4-diamino-5-methylphenyl)azo]-](/img/structure/B97821.png)
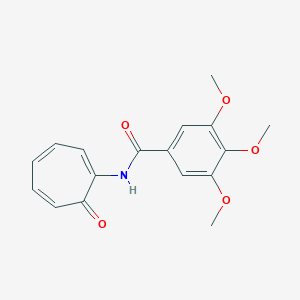
![2,11,20,29,37,38-Hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene;tin(2+)](/img/structure/B97823.png)
![3-[(3S,5S,8R,9S,10R,11S,13R,17R)-11,14-dihydroxy-10-(hydroxymethyl)-13-methyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B97826.png)
